1-(2-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
Properties
IUPAC Name |
(2-bromophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-13-4-2-1-3-12(13)14(20)18-8-5-11(6-9-18)19-10-7-16-17-19/h1-4,7,10-11H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLDNWUNFNKNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most widely reported method for introducing the 1,2,3-triazole ring involves CuAAC ("click chemistry").
- 4-Azidopiperidine Preparation :
- Piperidine is Boc-protected, brominated at the 4-position using N-bromosuccinimide (NBS), and subjected to nucleophilic substitution with sodium azide.
- Example: Reaction of 4-bromopiperidine with NaN₃ in DMF at 80°C for 12 hours yields 4-azidopiperidine (85% yield).
- CuAAC Reaction :
Mechanistic Insights :
Alternative Routes: Cyclization of Thiosemicarbazides
A less common approach involves cyclizing thiosemicarbazide derivatives under acidic conditions:
- Intermediate Synthesis :
- 1-(4-Toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine is prepared via cyclization of thiosemicarbazide precursors.
- Functionalization :
- Alkylation or acylation reactions introduce substituents at the triazole’s sulfur atom.
Limitations :
N-Acylation with 2-Bromobenzoyl Chloride
Acylation Conditions and Optimization
The final step involves reacting 4-(1H-1,2,3-triazol-1-yl)piperidine with 2-bromobenzoyl chloride under basic conditions:
Procedure :
- Reaction Setup :
- 4-(1H-1,2,3-triazol-1-yl)piperidine (1 equiv) is dissolved in anhydrous dichloromethane (DCM).
- 2-Bromobenzoyl chloride (1.2 equiv) is added dropwise at 0°C.
- Triethylamine (2 equiv) is used as a base to scavenge HCl.
- Workup :
Critical Parameters :
- Solvent Choice : DCM or THF ensures solubility without side reactions.
- Temperature Control : Exothermic reactions necessitate cooling to prevent decomposition.
Comparative Analysis of Synthetic Routes
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) :
High-Resolution Mass Spectrometry (HRMS) :
Purity Assessment :
Industrial-Scale Considerations
Cost Efficiency :
- CuAAC is preferred for scalability despite azide safety concerns.
- Bulk 2-bromobenzoyl chloride reduces per-unit costs.
Safety Protocols :
- Azide reactions require explosion-proof equipment.
- Quench solutions (e.g., NaNO₂) mitigate risks.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the triazole and piperidine rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interaction with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be compared with other similar compounds, such as:
1-(2-Chlorobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and properties.
1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)morpholine: Similar structure but with a morpholine ring instead of a piperidine ring, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a bromobenzoyl group, a triazole ring, and a piperidine ring, which contribute to its diverse chemical reactivity and biological properties.
Chemical Structure
The molecular formula of this compound is represented as follows:
This compound has a molecular weight of approximately 335.20 g/mol. The presence of the bromine atom in the bromobenzoyl group enhances its reactivity, while the triazole and piperidine rings are known for their biological significance.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bromobenzoyl Intermediate : Bromination of benzoyl chloride to yield 2-bromobenzoyl chloride.
- Formation of the Triazole Intermediate : Cycloaddition reaction involving an azide and an alkyne.
- Coupling Reaction : The final step involves coupling the 2-bromobenzoyl chloride with the triazole intermediate in the presence of piperidine under specific conditions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit or modulate enzymes involved in key biochemical pathways.
- Receptor Interaction : Binding to specific receptors can lead to altered cellular signaling and function.
- Cellular Process Disruption : The compound may interfere with essential cellular processes such as DNA replication and protein synthesis.
Pharmacological Studies
Recent studies have demonstrated that derivatives containing piperidine and triazole moieties exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial effects against various strains. For instance, certain derivatives have been reported to possess minimum inhibitory concentrations (MICs) lower than 10 µg/mL against pathogenic bacteria .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | < 10 | Antibacterial |
| Compound B | < 5 | Antifungal |
| Compound C | < 20 | Antiviral |
- Enzyme Inhibition : Studies have reported that triazole-containing compounds can act as effective inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .
Case Studies
A notable study evaluated the biological activity of various piperidine derivatives, including those with triazole rings. The results indicated that these compounds exhibited promising anticancer properties, inhibiting cell proliferation in cancer cell lines .
Q & A
Q. What are the established synthetic routes for 1-(2-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, and how can reaction conditions be optimized?
The synthesis typically involves two key steps: (1) formation of the triazole-piperidine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC, a click chemistry reaction) and (2) acylation of the piperidine nitrogen with 2-bromobenzoyl chloride. For example:
- Step 1 : React 4-azidopiperidine with a terminal alkyne derivative under Cu(I) catalysis (e.g., CuI/Et3N) to form the triazole ring .
- Step 2 : Treat the resulting 4-(1H-triazol-1-yl)piperidine with 2-bromobenzoyl chloride in anhydrous dichloromethane, using a base like DMAP to facilitate acylation .
Optimization includes adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1.2:1 acyl chloride:piperidine for complete conversion) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR in deuterated solvents (e.g., CDCl3) to verify the triazole (δ 7.8–8.1 ppm for triazole protons), piperidine (δ 1.5–3.5 ppm), and bromobenzoyl aromatic signals (δ 7.3–7.9 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (~95% as per typical yields) .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]<sup>+</sup> at m/z 335.20) .
Q. What structural features influence its reactivity in medicinal chemistry applications?
- The 2-bromobenzoyl group acts as a leaving group (via SNAr or cross-coupling reactions) for further functionalization .
- The triazole ring enables hydrogen bonding with biological targets (e.g., enzymes) and participates in click chemistry for bioconjugation .
- The piperidine moiety contributes to conformational flexibility, affecting binding affinity and pharmacokinetic properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Variable Substituents : Synthesize analogs with (a) alternate halogens (e.g., Cl, F) at the benzoyl position, (b) substituted triazoles (e.g., methyl, ethoxymethyl), and (c) modified piperidine rings (e.g., N-methylation) .
- Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Compare IC50 values to identify key substituent effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
- Heavy Atom Effects : The bromine atom aids phasing via anomalous scattering but may cause absorption errors. Use SHELXL’s numerical absorption correction (SADABS) .
- Disorder in Flexible Groups : Piperidine/triazole moieties may exhibit conformational disorder. Apply restraints (DFIX, SIMU) during refinement in SHELXL to stabilize geometry .
- Twinning : If twinning is detected (e.g., via Rint > 0.05), use the TWIN/BASF commands in SHELXL to model twin domains .
Q. How should contradictory biological data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Pharmacokinetic Profiling : Measure solubility (shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability issues. The ethoxymethyl group in analogs improves solubility, suggesting structural modifications .
- Off-Target Screening : Use proteome-wide affinity chromatography (e.g., CETSA) to detect unintended interactions .
- Dose-Response Reassessment : Conduct in vivo studies with adjusted dosing regimens (e.g., staggered administration) to account for rapid clearance .
Q. How can the triazole ring’s click chemistry utility be leveraged for targeted drug delivery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
